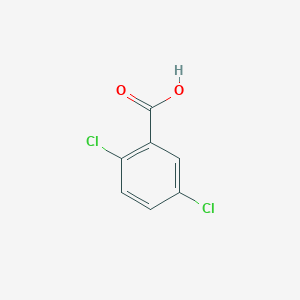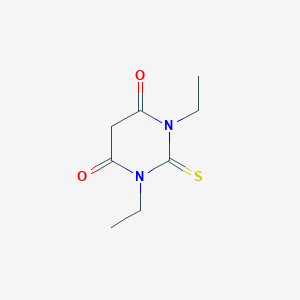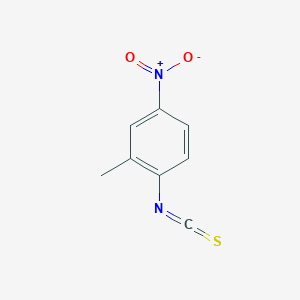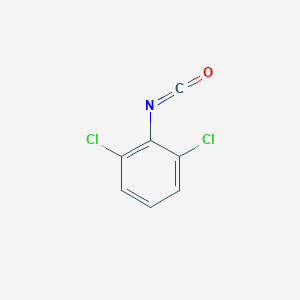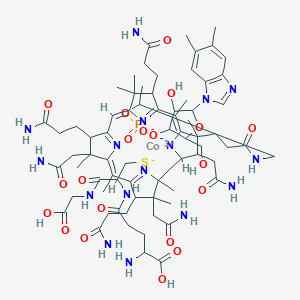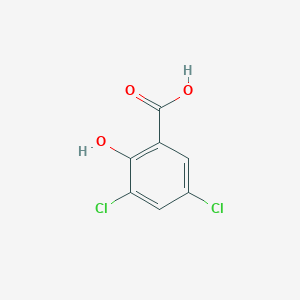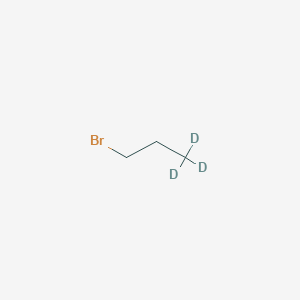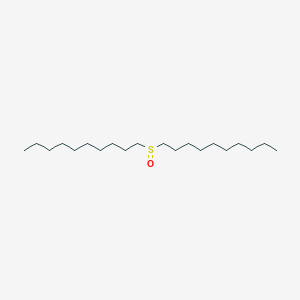
2,5-Dimethylbenzyl chloride
Übersicht
Beschreibung
2,5-Dimethylbenzyl chloride is a chemical compound that serves as a monomer for polymerization reactions. It is particularly noted for its role in the synthesis of linear polybenzyls, which are of interest due to their potential applications in materials science. The compound's structure, which includes methyl groups at the 2 and 5 positions on the benzyl ring, influences its reactivity and the properties of the polymers produced from it .
Synthesis Analysis
The synthesis of 2,5-dimethylbenzyl chloride-based polymers has been explored through low-temperature Friedel-Crafts step-growth polymerization reactions. These reactions utilize TiCl4—(C2H5)2AlCl catalysts to promote polymerization. However, the synthesis process is sensitive to reaction conditions, which can significantly affect the molecular weight, linearity, glass transition temperature, and crystalline properties of the resulting polymers. Premature precipitation of the highly crystalline poly(2,5-dimethylbenzyl) is a notable challenge, as it prevents the preparation of high molecular weight products .
Molecular Structure Analysis
The molecular structure of 2,5-dimethylbenzyl chloride is characterized by the presence of two methyl groups attached to the benzyl ring. This steric hindrance can influence the reactivity of the compound, particularly in polymerization reactions. The structure of related compounds, such as dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, has been studied, revealing selective reactivity with amino acids like tryptophan and cysteine in aqueous solutions . Although not directly related to 2,5-dimethylbenzyl chloride, these studies provide insight into the behavior of substituted benzyl compounds in various chemical environments.
Chemical Reactions Analysis
2,5-Dimethylbenzyl chloride undergoes polymerization reactions to form linear polybenzyls. The polymerization is influenced by steric effects due to the methyl groups, which can lead to premature termination of the polymer chain. For instance, an indanyl-type termination reaction was observed to limit the molecular weight of poly(α-methylbenzyl), which is structurally similar to poly(2,5-dimethylbenzyl) . The reactivity of 2,5-dimethylbenzyl chloride in these polymerization reactions is a key area of interest, as it determines the properties of the resulting polymers.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from 2,5-dimethylbenzyl chloride are largely determined by the monomer's structure and the conditions under which polymerization occurs. The presence of methyl groups contributes to the high crystallinity of the polymers, which in turn affects their glass transition temperatures and potential for high molecular weight synthesis. The polymerization process is sensitive to factors such as catalyst choice and reaction conditions, which must be carefully controlled to achieve the desired properties in the final polymer product .
Wissenschaftliche Forschungsanwendungen
2,5-Dimethylbenzyl chloride has been studied for its effects on polymer molecular weight, linearity, glass transition temperature, and crystalline properties .
Application Summary
In polymer science, 2,5-Dimethylbenzyl chloride is used in the synthesis of polymers. The compound undergoes a low-temperature Friedel-Crafts step-growth polymerization reaction .
Method of Application
The specific method of application involves a low-temperature Friedel-Crafts step-growth polymerization reaction. This is a type of polymerization in which monomers with functional groups that can react with each other are used to form a polymer .
Results and Outcomes
The use of 2,5-Dimethylbenzyl chloride in this reaction has been studied for its effect on various properties of the resulting polymer. These include the polymer’s molecular weight, its linearity, its glass transition temperature, and its crystalline properties .
For instance, 2,5-Dimethylbenzyl chloride could potentially be used in other types of polymerization reactions, or in the synthesis of other types of organic compounds. Its properties, such as its molecular weight and structure , could make it useful in a variety of contexts.
For instance, 2,5-Dimethylbenzyl chloride could potentially be used in other types of polymerization reactions, or in the synthesis of other types of organic compounds. Its properties, such as its molecular weight and structure , could make it useful in a variety of contexts.
Safety And Hazards
2,5-Dimethylbenzyl chloride is classified as a combustible liquid. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECXPZGFZFGDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061177 | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylbenzyl chloride | |
CAS RN |
824-45-3 | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=824-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylbenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133437 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-(chloromethyl)-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloromethyl-p-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloromethyl-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.390 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

